molecular formula C17H16N2O4 B2843972 2-(2-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide CAS No. 921562-47-2

2-(2-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide

Cat. No.: B2843972
CAS No.: 921562-47-2
M. Wt: 312.325
InChI Key: XMEOLJYFMWYVHM-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide is a synthetic acetamide derivative featuring a 2-oxoindolin-5-yl moiety linked to a 2-methoxyphenoxy group via an acetamide bridge. The 2-oxoindoline core is a privileged scaffold in medicinal chemistry due to its structural similarity to bioactive natural products and its role in modulating kinase activity, particularly in cancer therapeutics . The methoxyphenoxy substituent may enhance lipophilicity and influence binding interactions with target proteins, such as matrix metalloproteinases (MMPs) or PDK1/Akt signaling pathway components .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-14-4-2-3-5-15(14)23-10-17(21)18-12-6-7-13-11(8-12)9-16(20)19-13/h2-8H,9-10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEOLJYFMWYVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide typically involves the following steps:

    Formation of the Methoxyphenoxy Intermediate: This can be achieved by reacting 2-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Coupling with Oxoindolinyl Derivative: The intermediate is then coupled with an oxoindolinyl derivative, such as 2-oxoindoline, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:

    Optimization of Temperature and Solvent: Using solvents like dichloromethane or dimethylformamide (DMF) and controlling the reaction temperature.

    Purification Techniques: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxo group in the indolinyl moiety can be reduced to form a hydroxyl group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide.

    Reduction: Formation of 2-(2-methoxyphenoxy)-N-(2-hydroxyindolin-5-yl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Pathways Involved: The exact pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Differences :

  • Compound 6a incorporates a hydrazineylidene group at the 3-position of the indoline core, which may enhance π-π stacking with aromatic residues in enzyme active sites compared to the target compound’s unmodified oxoindoline .

Analogues with Varied Acetamide Substituents

Compound Name Acetamide Substituents Core Structure Melting Point/Yield Notes Reference
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) 5-(Methylthio)-1,3,4-thiadiazol-2-yl Thiadiazole 135–136°C; 72% yield Higher lipophilicity due to thiadiazole
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) 5-(Benzylthio)-1,3,4-thiadiazol-2-yl Thiadiazole 135–136°C; 85% yield Enhanced steric bulk vs. 5k
N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide (15) 4-Methoxyphenoxy 5-Amino-2-methoxyphenyl Not reported Potential solubility enhancement

Key Differences :

  • Replacement of the 2-oxoindolin-5-yl group with thiadiazole rings (e.g., 5k, 5m) introduces sulfur atoms, which may improve metabolic stability but reduce hydrogen-bonding capacity .
  • Compound 15 replaces the indoline core with an aniline derivative, likely altering target specificity .

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